N-(3-methylsulfanylphenyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide, also known as CB13, is a synthetic compound that belongs to the family of cyclobutane carboxamide derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. CB13 is structurally similar to other compounds such as AM2201 and JWH-018, which are known to interact with the endocannabinoid system.
Wirkmechanismus
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide is known to interact with the endocannabinoid system, which is a complex signaling system that regulates various physiological processes such as pain sensation, appetite, and mood. N-(3-methylsulfanylphenyl)cyclobutanecarboxamide is believed to act as a partial agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This interaction leads to the modulation of various signaling pathways, resulting in the observed physiological effects of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide.
Biochemical and Physiological Effects:
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been shown to have various biochemical and physiological effects, including anxiolytic and anti-inflammatory effects in the central nervous system. In the peripheral nervous system, N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been shown to have analgesic effects. In addition, N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been shown to have anti-tumor properties, which may be due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide. One area of interest is the development of more selective CB1 and CB2 receptor agonists and antagonists. Another area of interest is the study of the potential therapeutic applications of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide in various diseases such as cancer, autoimmune disorders, and neurological disorders. Additionally, the development of more efficient synthesis methods for N-(3-methylsulfanylphenyl)cyclobutanecarboxamide and related compounds may facilitate their use in future research.
Synthesemethoden
The synthesis of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide involves a multistep process that includes the reaction of 3-methylthiophenol with cyclobutanecarboxylic acid chloride, followed by the addition of a secondary amine. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been studied extensively for its potential therapeutic applications in various fields such as neuropharmacology, oncology, and immunology. In neuropharmacology, N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been shown to have anxiolytic and anti-inflammatory effects. In oncology, N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been studied for its potential anti-tumor properties. In immunology, N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been studied for its potential use as an immunomodulatory agent.
Eigenschaften
IUPAC Name |
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-11-7-3-6-10(8-11)13-12(14)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSCUDBIHZITML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.